3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-Butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a butoxy group, a pyrazolyl group, and an oxadiazolyl group attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of the compound “3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide” is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target . The binding of the compound to the LmPTR1 pocket can inhibit the activity of the enzyme, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the LmPTR1 enzyme . By inhibiting the activity of this enzyme, the compound disrupts the normal functioning of the Leishmania parasite, leading to its death . The downstream effects of this action include the reduction in the parasite’s ability to survive and proliferate .
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This refers to the compound’s ability to kill promastigotes, the form of the Leishmania parasite that is present in the sandfly vector . This action can help in the treatment of leishmaniasis, a disease caused by the Leishmania parasite .
Biochemical Analysis
Biochemical Properties
3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain amino acids, enhancing or inhibiting their function. The compound’s interaction with enzymes such as acetylcholinesterase can lead to changes in enzyme activity, which is crucial for understanding its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function. Additionally, it affects cell signaling pathways by interacting with key proteins involved in signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which play a role in its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazolyl and oxadiazolyl intermediates. These intermediates are then coupled with the butoxybenzamide moiety under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation reactions using chlorine or bromine, followed by nucleophilic substitution with butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or butoxy derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as leishmaniasis and malaria.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: 3-Butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-butoxy-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPVVFRKKUHKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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